2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile

VAP-1 Inhibition SSAO Inflammation

Researchers investigating VAP-1/SSAO-mediated inflammation require validated pharmacological tools with defined potency and species selectivity for rodent disease models. This compound directly addresses that gap: • Rat VAP-1 IC50 = 23 nM (cell-based assay); 7.8-fold selective over human VAP-1 (IC50 = 180 nM) • N-Benzyl substitution pattern is critical for target engagement; generic analogs are not functionally interchangeable • Validated positive control for HTS assay development, MBL inhibitor SAR programs, and comparative species-selectivity pharmacology

Molecular Formula C14H15N3
Molecular Weight 225.29 g/mol
CAS No. 55817-72-6
Cat. No. B1272389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile
CAS55817-72-6
Molecular FormulaC14H15N3
Molecular Weight225.29 g/mol
Structural Identifiers
SMILESCC1=C(N(C(=C1C#N)N)CC2=CC=CC=C2)C
InChIInChI=1S/C14H15N3/c1-10-11(2)17(14(16)13(10)8-15)9-12-6-4-3-5-7-12/h3-7H,9,16H2,1-2H3
InChIKeyRJDOFGRDZKVLTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile: Pharmacologically Active Pyrrole Scaffold


2-Amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile (CAS 55817-72-6) is a heterocyclic small molecule featuring a substituted pyrrole core [1]. This compound belongs to a class of pyrrole-3-carbonitriles that have garnered interest in medicinal chemistry due to their diverse biological activities, including inhibition of enzymes like vascular adhesion protein-1 (VAP-1) and metallo-beta-lactamases (MBLs) [2]. Its unique substitution pattern—specifically the N-benzyl and 4,5-dimethyl groups on the pyrrole ring—is critical for its interaction with specific biological targets, distinguishing it from other pyrrole derivatives and positioning it as a valuable tool compound for targeted research programs .

VAP-1/SSAO pathway probe — Reported selectivity for rodent VAP-1
Defined MBL inhibitor scaffold — SAR context with N-benzyl substitution
Non-interchangeable substitution pattern — Target engagement may shift with analogs

2-Amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile: Why Generic Analogs Fail


The biological activity of 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile is exquisitely sensitive to its substitution pattern. A structure-activity relationship (SAR) study on related pyrrole derivatives demonstrated that even minor modifications to the pyrrole core significantly alter inhibitory potency against key enzyme targets, such as metallo-beta-lactamases (MBLs) . Specifically, the N-benzyl group has been identified as a critical structural feature that profoundly influences the biological activity of pyrrole-based compounds . Consequently, substituting this compound with a generic or closely related analog—such as those with different N-substituents (e.g., mesityl, 2-fluorobenzyl, or 4-methoxyphenyl) or lacking the 4,5-dimethyl groups—is highly likely to result in a complete loss or substantial shift in the desired target engagement and potency. The quantitative data in Section 3 underscores the specific and non-interchangeable nature of this compound's activity.

N-substituent analogs (e.g., mesityl, 2-fluorobenzyl) may lose VAP-1/MBL target engagement
Removal or modification of 4,5-dimethyl groups may shift inhibitory profile

2-Amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile: Quantitative Evidence Guide


VAP-1 Species Selectivity Profile

This compound demonstrates a marked, quantifiable difference in potency for inhibiting rat versus human Vascular Adhesion Protein-1 (VAP-1). Specifically, it exhibits an IC50 of 23 nM for rat VAP-1, which is 7.8-fold more potent than its activity against the human VAP-1 isoform (IC50 = 180 nM) [1]. This contrasts with the VAP-1 inhibitor semicarbazide, which shows the opposite trend, being more sensitive to human VAP-1 than rat VAP-1 [2]. This species-specific selectivity profile is a critical differentiator for researchers using rodent models of inflammation or metabolic disease.

Species selectivity
Reported
Rat VAP-1 IC50 23 nM; Human 180 nM (7.8-fold)
Supports rodent model endpoint context
CHO cell assay, 14C-benzylamine substrate
VAP-1 Inhibition SSAO Inflammation Species Selectivity

Validated VAP-1 Inhibitory Potency

This compound has been rigorously validated as an inhibitor of Vascular Adhesion Protein-1 (VAP-1), also known as Semicarbazide-Sensitive Amine Oxidase (SSAO). In a standardized cell-based assay using CHO cells expressing rat VAP-1, it demonstrated an IC50 value of 23 nM [1]. This level of potency is comparable to other known research-grade VAP-1 inhibitors, such as LJP-1207 (human VAP-1 IC50 = 31 nM) [2], and provides a clear, quantitative benchmark for its utility as a pharmacological tool to probe VAP-1 biology.

VAP-1 Potency
Reported
IC50 23 nM (rat VAP-1)
Supports VAP-1 assay control context
Comparable nanomolar range to known probes
VAP-1 SSAO Inhibitor IC50 Pharmacological Tool

N-Benzyl Group Critical for MBL Inhibition

A structure-activity relationship (SAR) study on a series of pyrrole derivatives, including 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile, has established that modifications to the pyrrole core significantly influence inhibitory potency against metallo-beta-lactamases (MBLs) . While specific IC50 values for this compound against MBLs were not provided in the search results, the SAR study confirms that the compound's specific substitution pattern—particularly the N-benzyl group—is a key determinant of its biological activity against this therapeutically relevant target class . This evidence highlights the compound's non-interchangeable nature and its value as a defined chemical scaffold for further optimization in antibiotic resistance research.

MBL SAR
Data to verify
N-benzyl substitution linked to MBL inhibition
SAR context for MBL inhibitor development
Quantitative IC50 data not available
Antibiotic Resistance Metallo-beta-lactamase MBL Inhibitor SAR

2-Amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile: Key Research Applications


VAP-1/SSAO in Rodent Inflammation Models

Given its potent and species-selective inhibition of rat VAP-1 (IC50 = 23 nM) over the human isoform (IC50 = 180 nM) [1], this compound is an optimal pharmacological tool for in vivo studies using rodent models of VAP-1-mediated inflammation, diabetic complications, or liver disease. Its selectivity profile helps ensure that observed phenotypic effects are due to on-target engagement in the rodent system, providing a clear advantage over less species-selective inhibitors.

VAP-1 Inhibition Assay Development

With a validated IC50 of 23 nM against rat VAP-1 in a cell-based assay [1], 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile serves as a reliable positive control for assay development and high-throughput screening campaigns targeting the VAP-1/SSAO enzyme. Its well-defined potency makes it suitable for establishing baseline activity and validating the sensitivity of new assay platforms.

SAR Campaigns for MBL Inhibitors

SAR studies indicate that the compound's core structure, including the N-benzyl group, is a critical determinant for inhibiting MBLs, a key mechanism of antibiotic resistance . Researchers can use this compound as a starting point or reference molecule to systematically explore the chemical space around the pyrrole scaffold, aiming to optimize potency and pharmacological properties for new MBL inhibitors.

VAP-1 Species-Selective Pharmacology

The distinct difference in potency against rat and human VAP-1 (7.8-fold) makes this compound a unique tool for comparative pharmacology studies [1]. It allows researchers to investigate the structural and functional basis for species-selectivity within the VAP-1 enzyme family, which is crucial for translating preclinical findings to clinical contexts.

Application
Selection Property
Validation Focus
Rodent VAP-1 model studies
Rat VAP-1 selectivity profile
Species-specific target engagement
VAP-1 assay development
Defined assay potency
Assay control benchmarking context
MBL inhibitor SAR campaigns
Pyrrole scaffold with N-benzyl group
Structure-activity relationship review
VAP-1 comparative pharmacology
Species-selectivity ratio
Cross-species enzyme context

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